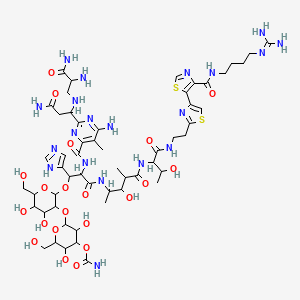
Epibleomycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epibleomycin is a glycopeptide antibiotic derived from the bacterium Streptomyces verticillus. It is closely related to bleomycin, a well-known antitumor agent. This compound exhibits significant antitumor activity by inhibiting DNA synthesis, making it a valuable compound in cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Epibleomycin is typically synthesized through fermentation processes involving Streptomyces verticillus. The production involves the cultivation of the bacterium in a nutrient-rich medium, followed by extraction and purification of the compound. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize yield .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation in bioreactors. The process includes:
Inoculation: Introducing into the bioreactor.
Fermentation: Maintaining optimal conditions for bacterial growth and this compound production.
Extraction: Using solvents to extract this compound from the fermentation broth.
Purification: Employing techniques like chromatography to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions: Epibleomycin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of epoxide derivatives, while reduction can yield alcohol derivatives .
Aplicaciones Científicas De Investigación
Epibleomycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glycopeptide antibiotics and their chemical properties.
Biology: Employed in research on bacterial metabolism and antibiotic resistance mechanisms.
Medicine: Investigated for its potential in cancer therapy due to its DNA synthesis inhibition properties.
Industry: Utilized in the development of new antibiotics and antitumor agents
Mecanismo De Acción
Epibleomycin exerts its effects by binding to DNA and inhibiting its synthesis. The compound chelates metal ions, primarily iron, to form a pseudoenzyme that reacts with oxygen. This reaction produces superoxide and hydroxide free radicals, which cleave DNA strands, leading to cell death. The primary molecular targets are the DNA strands, and the pathways involved include oxidative stress and apoptosis .
Comparación Con Compuestos Similares
Bleomycin: Another glycopeptide antibiotic with antitumor activity.
Mitomycin: An antitumor antibiotic that also inhibits DNA synthesis.
Vancomycin: A glycopeptide antibiotic used to treat bacterial infections
Epibleomycin stands out due to its specific DNA-binding properties and the unique oxidative cleavage mechanism it employs.
Propiedades
Número CAS |
62624-78-6 |
|---|---|
Fórmula molecular |
C55H84N20O21S2 |
Peso molecular |
1425.5 g/mol |
Nombre IUPAC |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[4-(diaminomethylideneamino)butylcarbamoyl]-1,3-thiazol-5-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C55H84N20O21S2/c1-19-31(72-46(75-44(19)58)24(11-29(57)79)67-12-23(56)45(59)85)50(89)74-33(40(25-13-63-17-68-25)94-53-42(38(83)36(81)27(14-76)93-53)95-52-39(84)41(96-55(62)91)37(82)28(15-77)92-52)51(90)70-21(3)35(80)20(2)47(86)73-32(22(4)78)48(87)65-10-7-30-71-26(16-97-30)43-34(69-18-98-43)49(88)64-8-5-6-9-66-54(60)61/h13,16-18,20-24,27-28,32-33,35-42,52-53,67,76-78,80-84H,5-12,14-15,56H2,1-4H3,(H2,57,79)(H2,59,85)(H2,62,91)(H,63,68)(H,64,88)(H,65,87)(H,70,90)(H,73,86)(H,74,89)(H2,58,72,75)(H4,60,61,66) |
Clave InChI |
NRURSPFITWGNRU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=C(N=CS6)C(=O)NCCCCN=C(N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol](/img/structure/B14166330.png)
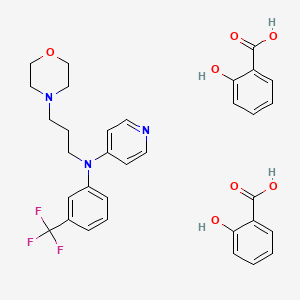
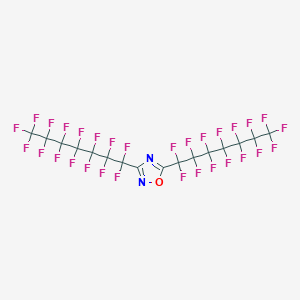

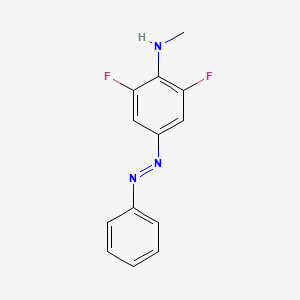
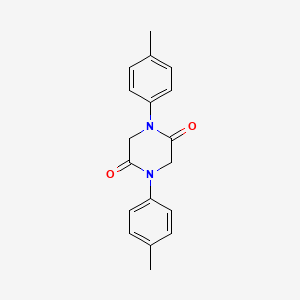
![2,1,3-Benzothiadiazole-1(3H)-propanol,3-(2-fluorophenyl)-a-[(methylamino)methyl]-,2,2-dioxide,(aS)-](/img/structure/B14166365.png)
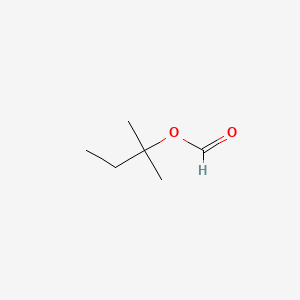
![(4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene](/img/structure/B14166386.png)

![2-[4-(4-Acetylphenyl)sulfonylpiperazin-1-yl]acetonitrile](/img/structure/B14166394.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14166397.png)
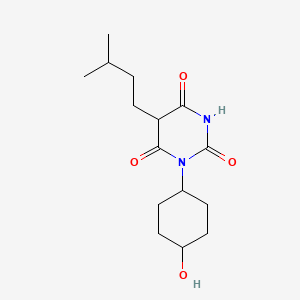
![2H-1-Benzopyran-2-one, 3-[2-(4-methylphenyl)-4-thiazolyl]-](/img/structure/B14166401.png)
